Predicted Physicochemical Properties of 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene vs. Deschloro Analog
Computationally predicted physicochemical properties differentiate 1-(3-Chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene from its deschloro analog 1-ethynyl-4-(trifluoromethoxy)benzene, impacting its suitability as a building block for CNS drug candidates [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 3.682 (predicted) |
| Comparator Or Baseline | 1-Ethynyl-4-(trifluoromethoxy)benzene (CAS 370-99-0) with predicted logP ~2.8 |
| Quantified Difference | ΔlogP ≈ +0.9 (predicted) |
| Conditions | In silico prediction (Chembase) |
Why This Matters
The higher predicted logP indicates increased lipophilicity, a critical parameter for optimizing blood-brain barrier penetration in CNS-targeted drug discovery programs.
- [1] Chembase.cn. (n.d.). 1-(3-chloroprop-1-yn-1-yl)-4-(trifluoromethoxy)benzene, Chembase ID: 241000. View Source
